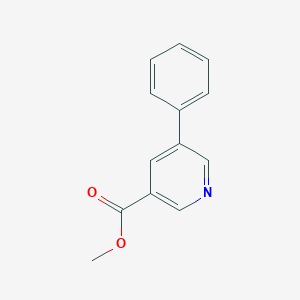

Methyl 5-phenylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJQNNSSJBPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602513 | |

| Record name | Methyl 5-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-13-6 | |

| Record name | Methyl 5-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-phenylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-phenylnicotinate (CAS No. 10177-13-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 5-phenylnicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its potential biological significance.

Compound Data

This compound, with the CAS number 10177-13-6, is a derivative of nicotinic acid.[1][2][3][4] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 10177-13-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][4] |

| Molecular Weight | 213.23 g/mol | [1][4] |

| Melting Point | 48 °C | [4] |

| Boiling Point | 356.0 ± 30.0 °C (Predicted) | [1][4] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1][4] |

| IUPAC Name | methyl 5-phenylpyridine-3-carboxylate | [1] |

| SMILES | COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | [1] |

| InChI Key | CJXJQNNSSJBPBF-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical principles and analogous syntheses of related compounds.

Synthesis of this compound

Materials:

-

5-phenylnicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-phenylnicotinic acid in an excess of anhydrous methanol under a nitrogen atmosphere.

-

Esterification: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Protocol 1: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, hexanes/ethyl acetate).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography [5]

-

Stationary Phase: Pack a chromatography column with silica gel.

-

Mobile Phase: Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of the crude product.

-

Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the public domain, derivatives of nicotinic acid are known to exhibit a range of biological effects. Studies on related compounds have shown potential antibacterial and antifungal activities.[1][6][7] For instance, certain nicotinic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]

Given its structural similarity to other biologically active nicotinic acid derivatives, this compound represents a valuable scaffold for further investigation in drug discovery programs. Its potential applications could lie in the development of new antimicrobial agents.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, as well as a proposed workflow for screening its biological activity.

Caption: Synthetic and purification workflow for this compound.

Caption: Proposed workflow for biological activity screening.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 10177-13-6 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 5-phenylnicotinate (CAS No: 10177-13-6), a nicotinic acid derivative of interest in medicinal chemistry and organic synthesis. This document collates key identifying data, physicochemical properties, and detailed experimental protocols relevant to its study.

Core Molecular Identity and Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a methyl ester. This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its core identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | methyl 5-phenylpyridine-3-carboxylate | [1] |

| CAS Number | 10177-13-6 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| InChI Key | CJXJQNNSSJBPBF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| Melting Point | 48 °C | [2] |

| Boiling Point | 356.0 ± 30.0 °C | [2] |

| Density | 1.147 ± 0.06 g/cm³ | [2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not available in the cited literature, a predicted analysis based on its structural motifs provides valuable insight for characterization. The expected chemical shifts in ¹H and ¹³C NMR are outlined below, derived from typical values for substituted phenyl, pyridine, and methyl ester groups.[4][5][6]

Table 3: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~ 9.2 | Doublet | Pyridine H2 |

| ~ 8.8 | Triplet | Pyridine H4 | |

| ~ 8.3 | Doublet | Pyridine H6 | |

| ~ 7.6 - 7.4 | Multiplet | Phenyl H2', H3', H4', H5', H6' | |

| ~ 3.9 | Singlet | O-CH₃ (Ester) | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbons | ~ 165 | C=O (Ester) | |

| ~ 155 - 148 | Pyridine C2, C6 | ||

| ~ 138 - 135 | Pyridine C4, Phenyl C1' | ||

| ~ 130 - 127 | Pyridine C3, C5; Phenyl C2'-C6' | ||

| ~ 52 | O-CH₃ (Ester) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via Fischer esterification of its corresponding carboxylic acid, 5-phenylnicotinic acid. The following protocol is a representative procedure based on established methods for analogous nicotinic acid esters.[7][8]

Objective: To synthesize this compound through acid-catalyzed esterification.

Materials:

-

5-phenylnicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-phenylnicotinic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.). Place the flask in an ice bath to cool.

-

Catalyst Addition: Under a nitrogen atmosphere and with continuous stirring, slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension. Alternatively, concentrated sulfuric acid can be used as the catalyst.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Maintain the reflux for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess methanol under reduced pressure.

-

Neutralization: Add ice water to the residue and neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH 7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for the structural characterization of the synthesized product by NMR.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of the final product.

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Standard Addition: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to the specific protons and carbons in the molecule.[9]

Logical and Experimental Workflows

The role of this compound as a synthetic intermediate and its formation process can be visualized through logical diagrams.

Caption: A diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Logical relationship showing this compound as a building block in drug discovery.

References

- 1. This compound | 10177-13-6 [sigmaaldrich.com]

- 2. This compound | 10177-13-6 [amp.chemicalbook.com]

- 3. 10177-13-6|this compound|BLD Pharm [bldpharm.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Methyl 5-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 5-phenylnicotinate, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development endeavors.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₁NO₂.[1] Its chemical structure consists of a pyridine ring substituted with a methyl ester group and a phenyl group. This structure dictates its physical characteristics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | ChemicalBook[1] |

| Molecular Weight | 213.23 g/mol | ChemicalBook[1] |

| Melting Point | 48 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 356.0 ± 30.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | ChemicalBook[1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemicalBook[1], Sigma-Aldrich |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[2][4] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[3]

-

Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (Capillary Method)

For solid compounds that can be melted and are stable at their boiling point, this method can be employed. Given the high predicted boiling point of this compound, this would require a high-temperature apparatus.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[5][6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling point oil or a metal block heater).[5][6][7][8]

-

Heating: The sample is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[5][9]

-

Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination (Liquid Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.[10]

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-polar solvent). The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[10][11][12]

-

Calculation: The density is calculated by dividing the mass of the solid by the volume of the displaced liquid.[11]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from molecular structure to macroscopic physical properties.

Caption: Relationship between molecular properties and physical state.

References

- 1. This compound | 10177-13-6 [amp.chemicalbook.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. scribd.com [scribd.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. chm.uri.edu [chm.uri.edu]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

An In-depth Technical Guide to the Chemical Properties of Methyl 5-Phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylnicotinate is a substituted pyridine derivative with a chemical structure that lends itself to a variety of applications in medicinal chemistry and materials science. As a bifunctional molecule containing both a pyridine ring and a phenyl group, it serves as a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| IUPAC Name | methyl 5-phenylpyridine-3-carboxylate |

| CAS Number | 10177-13-6 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 356.0 ± 30.0 °C at 760 mmHg (Predicted) |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. Quantitative data is not readily available in the literature. |

| Appearance | White to off-white solid. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide predicted spectroscopic information based on the chemical structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl ester protons.

Expected Chemical Shifts (δ) in CDCl₃:

-

Pyridine Ring Protons:

-

H-2: ~9.2 ppm (singlet or narrow doublet)

-

H-4: ~8.8 ppm (doublet of doublets)

-

H-6: ~8.6 ppm (doublet of doublets)

-

-

Phenyl Ring Protons:

-

H-2', H-6': ~7.6 ppm (doublet)

-

H-3', H-4', H-5': ~7.4-7.5 ppm (multiplet)

-

-

Methyl Ester Protons:

-

-OCH₃: ~3.9 ppm (singlet)

-

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbon: ~165 ppm

-

Aromatic Carbons (Pyridine and Phenyl Rings): ~120-155 ppm

-

Methyl Ester Carbon: ~52 ppm

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 213. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 182) and the entire methoxycarbonyl group (-COOCH₃, m/z 154).

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the Fischer esterification of 5-phenylnicotinic acid and the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Fischer Esterification

This method involves the acid-catalyzed esterification of 5-phenylnicotinic acid with methanol.

Reaction Scheme:

Caption: Fischer esterification of 5-phenylnicotinic acid.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-phenylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

-

Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful cross-coupling reaction allows for the formation of the C-C bond between the pyridine and phenyl rings. A common approach involves the coupling of a halogenated nicotinate derivative with phenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromonicotinate (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02-0.05 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Logical Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, including its physicochemical characteristics and predicted spectroscopic data. Furthermore, detailed, step-by-step experimental protocols for its synthesis via Fischer esterification and Suzuki-Miyaura cross-coupling have been presented. The information contained herein is intended to serve as a valuable and practical resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective utilization of this versatile chemical compound in their research endeavors.

Methyl 5-phenylnicotinate IUPAC name

An In-depth Technical Guide to Methyl 5-phenylnicotinate for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a phenyl group at the 5-position of the nicotinic acid scaffold can significantly modulate the molecule's pharmacological properties, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological activities associated with the broader class of 5-substituted nicotinic acid derivatives.

Chemical Identification and Properties

The IUPAC name for this compound is methyl 5-phenylpyridine-3-carboxylate .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10177-13-6 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 356.0 ± 30.0 °C (Predicted) |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) |

| InChI Key | CJXJQNNSSJBPBF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the creation of the 5-phenylnicotinic acid core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step is the esterification of the resulting carboxylic acid to yield the final methyl ester.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Phenylnicotinic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 5-arylnicotinic acid derivatives.[1]

-

Materials:

-

5-Bromonicotinic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or Toluene/Ethanol mixture)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a reaction vessel, add 5-bromonicotinic acid (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and a base such as K₃PO₄ (2.0-3.0 equivalents).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the reaction vessel via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-phenylnicotinic acid.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Fischer Esterification to this compound

This protocol is a standard Fischer esterification method.

-

Materials:

-

5-Phenylnicotinic acid (from Step 1)

-

Methanol (reagent grade, in excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-phenylnicotinic acid (1.0 equivalent) in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological activities relevant to drug development.

Lipid-Lowering Effects

Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[2] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A) on adipocytes.[2][3]

Signaling Pathway for Nicotinic Acid's Antilipolytic Effect

Caption: Nicotinic Acid Receptor (GPR109A) Signaling Pathway.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and ultimately inhibits lipolysis, the breakdown of triglycerides into free fatty acids in adipose tissue.[3] The resulting decrease in plasma free fatty acids reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), which is a precursor to LDL.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial and antifungal properties. The introduction of different substituents on the pyridine ring allows for the modulation of this activity. For instance, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[5]

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |

| Acylhydrazone Derivative (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |

| Acylhydrazone Derivative (Compound 5) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [5] |

| 1,3,4-Oxadiazoline Derivative (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [5] |

| 1,3,4-Oxadiazoline Derivative (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |

| 1,3,4-Oxadiazoline Derivative (Compound 25) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [5] |

| Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. |

These findings suggest that the nicotinic acid scaffold is a promising starting point for the development of new antimicrobial agents.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been investigated for their anti-inflammatory potential. Studies have shown that certain novel derivatives can significantly inhibit the production of inflammatory mediators such as nitrite, TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells.[6] This suggests that these compounds could be developed as anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Conclusion for Drug Development Professionals

This compound and its related derivatives represent a versatile and promising scaffold in drug discovery. The synthetic tractability, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated biological activities, including lipid-lowering, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this class of compounds. Further investigation into the structure-activity relationships (SAR) of 5-phenylnicotinate derivatives is warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles for development into novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 5-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 5-phenylnicotinate, a key structural motif in medicinal chemistry. The document details the prevalent Suzuki-Miyaura coupling and the alternative Negishi cross-coupling reaction, offering in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction mechanisms and workflows.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to their presence in a variety of biologically active compounds. The synthesis of this biaryl structure is most commonly achieved through palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the crucial carbon-carbon bond between the pyridine and phenyl rings. This guide will focus on the two most prominent methods: the Suzuki-Miyaura coupling and the Negishi coupling.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide. For the synthesis of this compound, this involves the reaction of methyl 5-bromonicotinate with phenylboronic acid.

Reaction Scheme

The overall reaction is as follows:

The Multifaceted Biological Activities of Phenylnicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylnicotinate scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including inflammation, cancer, microbial infections, and neurological disorders. This technical guide provides a comprehensive overview of the core biological activities of phenylnicotinate derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Phenylnicotinate derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory and COX Inhibition

| Compound Class | Specific Derivative | Assay | Target | IC50 / Activity | Reference Compound | Reference |

| Nicotinic Acid Derivatives | Compound 4c | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Potent activity | Mefenamic Acid | [1] |

| Nicotinic Acid Derivatives | Compound 4f | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Most potent in vivo activity | Celecoxib, Diclofenac, Indomethacin | [No direct citation] |

| Nicotinic Acid Derivatives | Compound 4c | In vitro COX-2 Inhibition | COX-2 | Equipotent to Celecoxib | Celecoxib | [No direct citation] |

| Nicotinic Acid Derivatives | Compound 4f | In vitro COX-2 Inhibition | COX-2 | Equipotent to Celecoxib | Celecoxib | [No direct citation] |

| Nicotinic Acid Derivatives | Compounds 3b, 3e | In vitro COX-2 Inhibition | COX-2 | Equipotent to Celecoxib | Celecoxib | [No direct citation] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: [2][3][4][5][6]

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Test Compound Administration: The phenylnicotinate derivatives or reference drugs are administered, often intraperitoneally, at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at the different time points. The percentage inhibition of edema by the test compound is then calculated relative to the control group that received only carrageenan.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: [7][8][9][10][11]

This assay determines the ability of a compound to inhibit the COX enzymes.

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically conducted in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 8.0), a heme cofactor, and the respective COX enzyme.

-

Inhibitor Incubation: The test compounds (phenylnicotinate derivatives) at various concentrations are pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), the reaction is stopped by adding a solution such as hydrochloric acid or stannous chloride.

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other detection methods.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

Caption: Phenylnicotinates inhibit the COX-2 pathway, reducing inflammation.

Antitumor Activity

Certain phenylnicotinate derivatives have demonstrated significant potential as antitumor agents, notably through the inhibition of critical signaling molecules like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data: Antitumor Activity

| Compound Class | Specific Derivative | Cell Line | Target | IC50 | Reference Compound | Reference |

| N-phenylsulfonylnicotinamide | Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) | MCF-7 | EGFR TK | 0.09 µM | Not specified | [12] |

| N-phenylsulfonylnicotinamide | Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) | MCF-7 | Antiproliferative | 0.07 µM | Not specified | [12] |

Experimental Protocol

EGFR Tyrosine Kinase (TK) Inhibition Assay: [12][13][14][15][16][17]

This in vitro assay measures the ability of compounds to inhibit the kinase activity of EGFR.

-

Enzyme and Substrate: Recombinant human EGFR enzyme and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) are used.

-

Assay Plate Setup: The assay is performed in a 96-well plate.

-

Reaction Components: The reaction mixture typically includes the EGFR enzyme, the peptide substrate, ATP (as the phosphate donor), and a buffer solution containing MgCl2 and MnCl2.

-

Inhibitor Addition: The phenylnicotinate derivatives are added at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive ³²P from [γ-³²P]ATP), ELISA-based methods using anti-phosphotyrosine antibodies, or fluorescence-based assays.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway

Caption: Phenylnicotinates block EGFR signaling, inhibiting cancer cell growth.

Antimicrobial Activity

Phenylnicotinate derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

| Compound Class | Specific Derivative | Microorganism | MIC (µM) | Reference Compound | Reference |

| Phenylfuranylnicotinamidines | Compound 4a | Staphylococcus aureus | 10 | Ampicillin | [1] |

| Phenylfuranylnicotinamidines | Compound 4b | Staphylococcus aureus | 10 | Ampicillin | [1] |

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay: [1][18][19][20][21][22]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Test Compounds: The phenylnicotinate derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without any compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Psychotropic Activity

Certain thioalkyl derivatives of phenylnicotinate have demonstrated notable psychotropic effects, including anxiolytic, sedative, and antidepressant activities.

Experimental Protocol

Evaluation of Psychotropic Activity in Rodents: [23][24][25][26][27]

A battery of behavioral tests in mice or rats is used to assess the psychotropic effects of compounds.

-

Anxiolytic Activity: The elevated plus-maze test is a common model. An increase in the time spent in the open arms of the maze compared to the control group suggests an anxiolytic effect.

-

Sedative Activity: The open-field test can be used to assess locomotor activity. A significant decrease in movement parameters (e.g., distance traveled, rearing frequency) indicates a sedative effect.

-

Antidepressant Activity: The forced swim test or tail suspension test are widely used. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

For each test, the phenylnicotinate derivatives are administered to the animals at various doses, and their behavior is compared to that of vehicle-treated and positive control (e.g., diazepam for anxiolytic activity, imipramine for antidepressant activity) groups.

Synthesis of Phenylnicotinate Derivatives

The synthesis of phenylnicotinate derivatives often involves multi-step reactions. Below are generalized schemes for the synthesis of two classes of derivatives mentioned in this guide.

General Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid[1]

A common route involves the reaction of 2-chloronicotinic acid with a substituted phenylboronic acid under Suzuki coupling conditions.

Caption: General Suzuki coupling for 2-phenylnicotinic acid synthesis.

General Synthesis of N-Phenylsulfonylnicotinamide Derivatives[12][28][29][30][31]

This synthesis typically involves the reaction of nicotinoyl chloride with a substituted phenylsulfonamide.

Caption: Synthesis of N-phenylsulfonylnicotinamides from nicotinic acid.

This guide provides a foundational understanding of the biological activities of phenylnicotinate derivatives. The presented data and methodologies are intended to serve as a valuable resource for the design and execution of future studies aimed at developing novel therapeutics based on this versatile chemical scaffold.

References

- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. promega.com [promega.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. apec.org [apec.org]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. researchgate.net [researchgate.net]

- 23. Experimental methods for evaluation of psychotropic agents in rodents: II-Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Techniques Utilized in the Evaluation of Psychotropic Drugs on Animal Activity | Semantic Scholar [semanticscholar.org]

- 26. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pharmascholars.com [pharmascholars.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 5-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-phenylnicotinate (CAS No. 10177-13-6), a heterocyclic building block utilized in chemical synthesis. The following sections detail the compound's hazardous properties, safe handling procedures, emergency response, and disposal, adhering to globally recognized standards.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

GHS Classification

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life |

GHS Label Elements

| Pictogram | Signal Word |

| ! (Exclamation Mark) | Warning |

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

Prevention: P261, P264, P271, P273, P280

-

Response: P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313

-

Storage: P403+P233, P405

-

Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Solid |

| Boiling Point | 356°C at 760 mmHg |

| Density | 1.147 g/cm³ |

| Storage Temperature | Room temperature, sealed in a dry place |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face | Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU). |

| Hand | Compatible chemical-resistant gloves. |

| Skin and Body | Laboratory coat, long-sleeved clothing. |

| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use only in well-ventilated areas or under a chemical fume hood.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in work areas.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store locked up.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates it is an irritant.

| Toxicological Endpoint | Result/Observation |

| Acute Toxicity (Oral) | No data available. |

| Acute Toxicity (Dermal) | No data available. |

| Acute Toxicity (Inhalation) | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Respiratory Sensitization | No data available. |

| Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[2] |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation.[1][2] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols

Detailed experimental safety studies for this compound are not publicly available. However, the classifications for skin and eye irritation are typically determined using standardized methods, such as those described in the OECD Guidelines for the Testing of Chemicals.

Skin Irritation (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test method uses a reconstituted human epidermis model. A small amount of the test chemical is applied to the surface of the skin tissue model. After a defined exposure period, the chemical is removed, and the tissue is incubated. Cell viability is then measured, typically by a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

Similar to the skin irritation test, this method uses a three-dimensional human cornea model. The test chemical is applied to the epithelial surface. After the exposure period, cell viability is determined. A significant decrease in viability suggests the potential for eye irritation.

Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustible. Hazardous decomposition products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Diagrams

Workflow for Safe Handling and Emergency Response

Caption: Workflow for handling and emergency response.

This guide is intended for informational purposes and should not replace a thorough risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) before handling any chemical.

References

In-Depth Technical Guide to the Material Safety of Methyl 5-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 5-phenylnicotinate (CAS No. 10177-13-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental methodologies, and clear visual representations of safety assessment workflows.

Chemical Identification and Physical Properties

This compound is a substituted methyl nicotinate derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10177-13-6 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 356°C at 760 mmHg | [] |

| Density | 1.147 g/cm³ | [] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Hazard Identification and Classification

This compound is classified as an irritant. The GHS hazard statements associated with this compound are presented below.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Note: While multiple supplier safety data sheets indicate H315 (Causes skin irritation), a specific study conducted according to OECD Guideline 404 concluded that the substance was not classified as a skin irritant under the Globally Harmonized System (GHS).[4] This discrepancy should be noted, and appropriate precautions should be taken.

Toxicological Data

A comprehensive search of publicly available literature and safety data sheets did not yield specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound. The primary toxicological concerns identified are related to its irritant properties.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the guidelines relevant to the identified hazards of this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.[5]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[5] An untreated area of the skin serves as a control.

-

Exposure: The exposure period is 4 hours.[5]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess the reversibility of the effects.[5][6]

-

Scoring: The severity of the skin reactions is scored based on a standardized grading system.

A study on a substance, presumed to be this compound, followed this guideline and reported no skin irritation or corrosion, with a skin irritation score of "0.00" for all tested animals.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[7]

-

Application: A single dose of the test substance (e.g., 0.1 mL for liquids or a comparable volume for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7][8]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7] The observation period can be extended to assess the reversibility of any observed effects.

-

Scoring: Ocular reactions are scored using a standardized system.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store at room temperature.[1]

Biological Signaling Pathways

Currently, there is no publicly available information detailing the specific biological signaling pathways through which this compound exerts its irritant effects. Further research is required to elucidate the molecular mechanisms underlying its interaction with biological systems.

Conclusion

References

Potential Research Applications of Methyl 5-phenylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylnicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural relationship to a class of compounds with diverse and significant biological activities suggests a range of potential research applications. This technical guide consolidates the available information on structurally related nicotinic acid and phenylnicotinate derivatives to extrapolate and propose promising avenues for the investigation of this compound. This document covers its chemical properties, potential therapeutic applications based on analogous compounds, suggested experimental protocols for its synthesis and biological evaluation, and conceptual pathways for future research.

Introduction

Nicotinic acid (niacin) and its derivatives have long been recognized for their diverse pharmacological effects. The introduction of a phenyl group at the 5-position of the pyridine ring, as seen in this compound, offers a unique lipophilic and aromatic substitution that can significantly influence its interaction with biological targets. The exploration of such derivatives is a promising strategy in the quest for novel therapeutic agents. This guide aims to provide a comprehensive overview of the potential research applications of this compound by examining the established activities of its structural analogs.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research.

| Property | Value | Reference |

| CAS Number | 10177-13-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₁NO₂ | --INVALID-LINK--[] |

| Molecular Weight | 213.23 g/mol | --INVALID-LINK--[] |

| IUPAC Name | methyl 5-phenylpyridine-3-carboxylate | --INVALID-LINK--[] |

| Synonyms | METHYL-5-PHENYL-NICOTONOATE | --INVALID-LINK--[1] |

| SMILES | COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | --INVALID-LINK--[1] |

Potential Research Applications

Based on the biological activities of structurally similar compounds, this compound holds potential in several key research areas.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated notable antibacterial and antifungal properties. For instance, hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antimicrobial effects.

Table 1: Antimicrobial Activity of a Structurally Related Phenylnicotinic Acid Derivative

| Compound | Target Organism | Activity | Reference |

| 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones | Bacteria and Fungi | Moderate antibacterial and antifungal activity | --INVALID-LINK--[3] |

This suggests that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.

Anticancer and Enzyme Inhibition

The nicotinate scaffold is a recognized pharmacophore in the design of enzyme inhibitors, some of which have shown anticancer potential. While direct anticancer studies on this compound are not available, its core structure is present in molecules with such activities.

Cardiovascular and Vasodilatory Effects

Methyl nicotinate, the parent compound lacking the phenyl group, is a known rubefacient that causes peripheral vasodilation.[4] This effect is thought to be mediated through the prostaglandin pathway and local sensory nerves. The phenyl substitution in this compound may modulate this activity, suggesting potential applications in studies of microcirculation and as a topical agent for conditions requiring increased local blood flow. Phosphodiesterase-5 (PDE5) inhibitors, which also have vasodilatory effects, have shown benefits in various cardiovascular conditions.[5][6][7][8][9] The potential for this compound to influence similar pathways warrants investigation.

Central Nervous System (CNS) Applications

Nicotinic acid and its derivatives can cross the blood-brain barrier and have been investigated for their effects on the CNS.[10][11][12][13] The lipophilic nature of the phenyl group in this compound may enhance its CNS penetration, making it a candidate for investigation in neurological disorders.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies used for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the Fischer esterification of 5-phenylnicotinic acid.

Materials:

-

5-phenylnicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

Dissolve 5-phenylnicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

In Vitro Antimicrobial Assay (Broth Microdilution)

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive control (microorganism with standard drug) and negative control (microorganism with solvent) wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

While specific pathways for this compound are yet to be elucidated, the activities of related compounds suggest potential areas of investigation.

Caption: Conceptual diagram of potential research avenues for this compound.

Conclusion

This compound represents an under-investigated molecule with significant potential for research and development in various therapeutic areas. By leveraging the knowledge gained from the study of its structural analogs, researchers can design targeted experiments to unlock its pharmacological profile. The proposed research applications, experimental protocols, and conceptual pathways in this guide serve as a foundational resource for initiating such investigations. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising compound.

References

- 1. chemscene.com [chemscene.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 5 inhibition: effects on the coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]